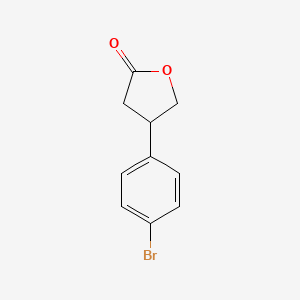

4-(4-Bromophenyl)oxolan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

4-(4-bromophenyl)oxolan-2-one |

InChI |

InChI=1S/C10H9BrO2/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-4,8H,5-6H2 |

InChI Key |

NBTJDXDLSAXXCE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromophenyl Oxolan 2 One

Retrosynthetic Analysis of the 4-(4-Bromophenyl)oxolan-2-one Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 4-(4-Bromophenyl)oxolan-2-one, two primary disconnections of the lactone ring are considered, leading to plausible synthetic precursors.

A primary disconnection across the ester bond (C-O) of the lactone ring suggests a γ-hydroxy carboxylic acid, specifically 4-(4-bromophenyl)-4-hydroxybutanoic acid, as a direct precursor. This intermediate can be cyclized to form the target lactone. Further disconnection of this hydroxy acid can be envisioned through a C-C bond cleavage adjacent to the hydroxyl group. This leads to two key synthons: a nucleophilic two-carbon unit and an electrophilic fragment derived from 4-bromobenzaldehyde.

Alternatively, a disconnection of the C4-C5 bond of the oxolanone ring points towards a synthetic strategy involving the reaction of a nucleophile derived from a malonic ester equivalent with a suitable electrophile containing the 4-bromophenyl group, followed by subsequent transformations to form the lactone ring.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of 4-(4-Bromophenyl)oxolan-2-one

This analysis identifies key starting materials such as 4-bromobenzaldehyde, succinic anhydride, and derivatives of acetic acid as viable entry points for the synthesis.

Precursor Identification and Starting Material Considerations for 4-(4-Bromophenyl)oxolan-2-one Synthesis

The selection of appropriate precursors is a critical step in developing an efficient and sustainable synthetic process. This section examines the commercial availability, scalability, and adherence to green chemistry principles of potential starting materials for the synthesis of 4-(4-Bromophenyl)oxolan-2-one.

Commercial Availability and Scalability of Reagents

The feasibility of a synthetic route on an industrial scale is heavily dependent on the ready availability and cost of the starting materials. For the synthesis of 4-(4-Bromophenyl)oxolan-2-one, several key precursors are commercially available from various chemical suppliers.

| Precursor | CAS Number | Availability | Notes |

| 4-Bromobenzaldehyde | 1122-91-4 | Readily available | A key building block for introducing the 4-bromophenyl moiety. indiamart.comchemscene.comthermofisher.com |

| Succinic Anhydride | 108-30-5 | Readily available | A common precursor for the four-carbon backbone of the lactone. thermofisher.comfishersci.comindiamart.commubychem.comdataintelo.com |

| 4-Bromophenylacetic acid | 1878-68-8 | Readily available | An alternative precursor for building the molecular framework. |

| Ethylene oxide | 75-21-8 | Commercially available | A reactive electrophile for introducing a two-carbon unit, though its gaseous nature and toxicity require specialized handling. |

The widespread availability of these precursors in various quantities ensures the scalability of synthetic routes employing them.

Green Chemistry Principles in Precursor Selection

Green chemistry principles advocate for the use of renewable feedstocks, reduction of waste, and the use of less hazardous chemicals. mpg.de When selecting precursors for the synthesis of 4-(4-Bromophenyl)oxolan-2-one, these principles can be applied to minimize the environmental impact of the process.

The use of bio-based succinic acid, which can be produced through fermentation of renewable resources, offers a greener alternative to petroleum-derived succinic anhydride. While 4-bromobenzaldehyde is typically derived from petrochemical sources, research into the biosynthesis of aromatic compounds could provide more sustainable routes in the future.

Established Synthetic Pathways for 4-(4-Bromophenyl)oxolan-2-one

Several synthetic strategies can be employed to construct the 4-(4-Bromophenyl)oxolan-2-one framework. These can be broadly categorized into ring-closing lactonization approaches and stereoselective methods.

Ring-Closing Lactonization Approaches

Ring-closing lactonization is a common and effective method for the synthesis of γ-butyrolactones. organic-chemistry.org This typically involves the intramolecular cyclization of a γ-hydroxy carboxylic acid or its corresponding ester.

One established route involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 3-(4-bromobenzoyl)propanoic acid. researchgate.net Subsequent reduction of the ketone functionality to a hydroxyl group, for example using sodium borohydride, furnishes 4-(4-bromophenyl)-4-hydroxybutanoic acid. This intermediate can then undergo acid-catalyzed lactonization to afford 4-(4-Bromophenyl)oxolan-2-one.

Scheme 1: Synthesis of 4-(4-Bromophenyl)oxolan-2-one via Friedel-Crafts Acylation and Lactonization

Another approach involves the reaction of a Grignard reagent derived from 4-bromobromobenzene with succinic anhydride. This reaction directly provides the corresponding 4-aryl-4-oxobutanoic acid, which can then be reduced and cyclized as described above.

Stereoselective Synthesis of 4-(4-Bromophenyl)oxolan-2-one

The development of stereoselective methods for the synthesis of 4-(4-Bromophenyl)oxolan-2-one is crucial for applications where a specific enantiomer is required. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. acs.orgresearchgate.net

An example of a stereoselective approach involves the asymmetric reduction of the ketone in 3-(4-bromobenzoyl)propanoic acid or its ester derivative. This can be accomplished using chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to yield an enantiomerically enriched γ-hydroxy acid. Subsequent lactonization proceeds with retention of stereochemistry to afford the chiral lactone.

Furthermore, catalytic asymmetric methods for the direct synthesis of chiral γ-butyrolactones are an active area of research. For instance, the enantioselective Michael addition of a nucleophile to a suitable α,β-unsaturated precursor, followed by cyclization, can provide access to chiral 4-aryl-γ-butyrolactones. A related organocatalytic Michael reaction has been used to synthesize a compound with a similar core structure, (S)-3-acetyl-3-((R)-1-(4-bromophenyl)-2-nitroethyl)oxolan-2-one. nih.gov This demonstrates the potential for developing a stereoselective synthesis for the target molecule.

The stereoselective synthesis of aryl-substituted γ-butyrolactones has also been achieved through titanium-mediated addition of aryl nucleophiles to chiral aldehydes, followed by a one-pot retro-aldol, acetalization, and lactonization sequence. nih.gov Such strategies could be adapted for the synthesis of enantiomerically pure 4-(4-Bromophenyl)oxolan-2-one.

Multi-Step Synthesis Strategies

The synthesis of 4-(4-Bromophenyl)oxolan-2-one can be achieved through various multi-step strategies, often involving the formation of a key precursor followed by cyclization to the lactone ring. These methods offer flexibility in the choice of starting materials and allow for the introduction of the bromophenyl group at different stages of the synthetic sequence.

One prominent strategy involves the use of organocatalysis. For instance, the annulation of p-bromobenzaldehyde with an enal can be catalyzed by N-heterocyclic carbenes (NHCs) to directly form the γ-butyrolactone ring. In a specific example, the reaction of p-bromobenzaldehyde with an appropriate enal in the presence of an imidazolium salt catalyst and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent mixture of THF and tert-butanol can yield the desired product. This method is notable for its directness and stereoselectivity. ucsb.edu

Another versatile multi-step approach is the Reformatsky reaction, which is a classic method for the formation of β-hydroxy esters, precursors to γ-butyrolactones. This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. For the synthesis of 4-(4-Bromophenyl)oxolan-2-one, 4-bromobenzaldehyde could be reacted with a zinc enolate of an appropriate α-halo ester. The resulting β-hydroxy ester can then be induced to cyclize, often under acidic or basic conditions, to furnish the target lactone.

A further strategy commences with the synthesis of 4-(4-bromophenyl)butanoic acid, which can then be cyclized to form the lactone. One route to this acid precursor is through the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid. This reduction, using zinc amalgam and hydrochloric acid, effectively removes the keto group, yielding 4-(4-bromophenyl)butanoic acid. Subsequent intramolecular esterification (lactonization) of this carboxylic acid, often achieved by heating with a catalytic amount of acid, produces 4-(4-bromophenyl)oxolan-2-one.

A specific, documented multi-step synthesis involves the organocatalytic Michael reaction of 3-acetyldihydrofuran-2(3H)-one with (E)-1-bromo-4-(2-nitrovinyl)benzene. This reaction, catalyzed by a chiral amine, yields (S)-3-acetyl-3-((R)-1-(4-bromophenyl)-2-nitroethyl)oxolan-2-one, a closely related derivative. This highlights the utility of Michael additions in constructing the substituted lactone core. mdpi.com

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Catalyst/Reagent | Product | Reference |

| p-Bromobenzaldehyde | Enals | Annulation | N-Heterocyclic Carbene (NHC) / DBU | 4-(4-Bromophenyl)oxolan-2-one derivatives | ucsb.edu |

| 4-Bromobenzaldehyde | α-Halo ester | Reformatsky Reaction | Zinc | β-Hydroxy ester (precursor) | General |

| 3-(4-Bromobenzoyl)propionic acid | Clemmensen Reduction | Zn(Hg), HCl | 4-(4-Bromophenyl)butanoic acid (precursor) | General | |

| (E)-1-Bromo-4-(2-nitrovinyl)benzene | 3-Acetyldihydrofuran-2(3H)-one | Michael Reaction | Chiral Organocatalyst | (S)-3-acetyl-3-((R)-1-(4-bromophenyl)-2-nitroethyl)oxolan-2-one | mdpi.com |

Novel and Emerging Synthetic Routes to 4-(4-Bromophenyl)oxolan-2-one

The quest for more efficient, sustainable, and selective synthetic methods has led to the exploration of novel technologies for the production of 4-(4-Bromophenyl)oxolan-2-one and related γ-butyrolactones.

Catalytic Synthesis Methodologies

Modern catalytic methods offer powerful tools for the synthesis of γ-butyrolactones. Gold-catalyzed intramolecular hydroalkoxylation of 4-bromo-3-yn-1-ols presents an efficient route to γ-butyrolactones. organic-chemistry.org While not a direct synthesis of the target molecule, this methodology could be adapted by utilizing a precursor containing the 4-bromophenyl moiety. For instance, a suitably substituted 4-bromo-3-yn-1-ol could undergo cyclization to form a related lactone.

Furthermore, catalytic asymmetric synthesis is a rapidly developing field that enables the production of enantiomerically pure compounds. While specific examples for 4-(4-Bromophenyl)oxolan-2-one are not abundant, the principles of asymmetric catalysis, using chiral catalysts to control the stereochemistry of the product, are highly applicable. organic-chemistry.org

Photochemical and Electrochemical Synthetic Techniques

Photochemical and electrochemical methods represent green and innovative approaches to organic synthesis. Photoredox catalysis, for example, can be employed for the synthesis of γ-butyrolactones from allylic alcohols and CO2 radical anions. nih.gov This approach, which utilizes visible light to drive the reaction, could potentially be adapted for substrates bearing a 4-bromophenyl group. nih.gov The direct catalytic synthesis of γ-butyrolactones from simple alkenes and unsaturated acids under photosensitized conditions has also been reported, offering a modular approach to these structures. acs.org

Electrosynthesis provides another sustainable alternative, using electricity to drive chemical reactions. One-pot electrochemical protocols have been developed for the synthesis of γ-butyrolactone from biomass-derived furoic acid. researchgate.net While this specific example starts from a different precursor, the underlying principles of electrochemical oxidation and reduction could be applied to the synthesis of 4-aryl-γ-butyrolactones from appropriately designed starting materials.

Flow Chemistry Applications in 4-(4-Bromophenyl)oxolan-2-one Production

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical production, offering advantages in terms of safety, efficiency, and scalability. nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields and selectivities compared to traditional batch processes. researchgate.netresearchgate.net

While specific applications of flow chemistry for the production of 4-(4-Bromophenyl)oxolan-2-one are not extensively documented, the technology has been successfully applied to a wide range of organic reactions, including those relevant to lactone synthesis. vapourtec.com For instance, catalytic reactions, multi-step syntheses, and photochemical reactions can all be effectively performed in flow reactors. vapourtec.com The implementation of flow chemistry would allow for a safer and more controlled production process, especially when dealing with potentially hazardous reagents or exothermic reactions. nih.gov

Process Optimization and Scale-Up Considerations for 4-(4-Bromophenyl)oxolan-2-one Synthesis

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scale-up. The goal is to develop a robust, cost-effective, and safe manufacturing process.

Key parameters for optimization include reaction conditions such as temperature, pressure, catalyst loading, and reaction time. The choice of solvent is also critical, with a focus on green and sustainable options. In-line analytical techniques can be employed to monitor the reaction progress in real-time, allowing for precise control and optimization.

For the scale-up of γ-butyrolactone production, several factors need to be addressed. Heat and mass transfer become more critical on a larger scale, and the reactor design must ensure efficient mixing and temperature control to avoid side reactions and ensure product quality. For exothermic reactions, careful thermal management is essential to prevent runaway reactions.

Continuous flow processes are often more straightforward to scale up than batch processes. Scaling up a flow reaction can often be achieved by simply running the process for a longer duration or by using a larger reactor, a concept known as "scaling out." This predictability is a significant advantage in industrial manufacturing.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 4 Bromophenyl Oxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

In the ¹H NMR spectrum of 4-(4-Bromophenyl)oxolan-2-one, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 4-bromophenyl group typically appear as two distinct doublets in the downfield region (δ 7.0-8.0 ppm) due to the symmetrical substitution pattern. The protons on the oxolan-2-one (γ-butyrolactone) ring would present more complex splitting patterns in the upfield region. The proton at the C4 position (methine), being adjacent to the aromatic ring and an oxygen atom, is expected to resonate at a lower field compared to the other aliphatic protons. The two protons at the C3 position and the two at the C5 position will exhibit characteristic multiplets due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-(4-Bromophenyl)oxolan-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.50 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.20 | Doublet | 2H | Ar-H (meta to Br) |

| ~ 4.60 | Multiplet | 1H | H-4 (CH) |

| ~ 2.80 | Multiplet | 2H | H-3 (CH₂) |

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every carbon signal. libretexts.orgoregonstate.edu For 4-(4-Bromophenyl)oxolan-2-one, a total of eight distinct signals are anticipated, accounting for the ten carbon atoms (four signals for the aromatic ring due to symmetry, and four for the lactone ring). The carbonyl carbon of the lactone is the most deshielded and will appear furthest downfield (δ 170-180 ppm). wisc.edu The aromatic carbons will resonate in the typical range of δ 110-150 ppm, with the carbon atom bonded to the bromine (C-Br) being influenced by the halogen's electronic effects. bhu.ac.in The aliphatic carbons of the lactone ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(4-Bromophenyl)oxolan-2-one

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 177.0 | C=O (C-2) |

| ~ 139.0 | Ar-C (quaternary, C-1') |

| ~ 132.0 | Ar-CH (ortho to Br) |

| ~ 129.0 | Ar-CH (meta to Br) |

| ~ 122.0 | Ar-C-Br (C-4') |

| ~ 70.0 | C-5 (O-CH₂) |

| ~ 45.0 | C-4 (CH) |

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For 4-(4-Bromophenyl)oxolan-2-one, COSY would show correlations between the H-4 proton and the H-3 and H-5 protons, establishing the connectivity within the lactone ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal in the lactone ring (e.g., correlating the proton at ~4.60 ppm to the carbon at ~45.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying connections across quaternary carbons. For instance, HMBC would show a correlation between the H-3 or H-5 protons of the lactone ring and the quaternary aromatic carbon (C-1'), confirming the link between the phenyl ring and the lactone moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of particular functional groups.

For 4-(4-Bromophenyl)oxolan-2-one, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the five-membered lactone ring, typically found around 1770-1795 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ester functionality, C-H stretching for both the aromatic and aliphatic portions of the molecule, and aromatic C=C bending vibrations.

Raman spectroscopy, while also providing information on vibrational modes, has different selection rules. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective in identifying the symmetric stretching of the aromatic ring and the C-Br bond. Water is a weak Raman scatterer, making this technique advantageous for analyzing samples in aqueous media if required. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. For 4-(4-Bromophenyl)oxolan-2-one (C₁₀H₉BrO₂), the molecular ion peak (M⁺) would be observed as a characteristic pair of peaks of nearly equal intensity (the M and M+2 peaks), owing to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Analysis of the fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for 4-(4-Bromophenyl)oxolan-2-one could include the loss of CO₂, cleavage of the lactone ring, or the formation of a stable bromophenyl cation.

High-Resolution Mass Spectrometry (HRMS) is an advanced form of MS that measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule from its exact mass. nih.gov For C₁₀H₉⁷⁹BrO₂, HRMS would provide a measured mass that is unique to this specific combination of atoms, distinguishing it from any other compound with the same nominal mass but a different elemental composition. This capability is invaluable for confirming the identity of a newly synthesized compound with a high degree of confidence. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the analysis of 4-(4-Bromophenyl)oxolan-2-one, GC-MS provides critical information regarding its molecular weight and fragmentation pattern, which is invaluable for structural confirmation.

A typical GC-MS analysis would involve introducing a dilute solution of the compound into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Expected Research Findings:

For 4-(4-Bromophenyl)oxolan-2-one, the electron ionization (EI) mass spectrum is anticipated to exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

The fragmentation pattern would likely involve the cleavage of the lactone ring and the loss of fragments such as CO and CO2. The bromophenyl group would also be expected to produce a prominent fragment ion.

Hypothetical GC-MS Data for 4-(4-Bromophenyl)oxolan-2-one:

| Parameter | Expected Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Injector Temp. | 250°C |

| MS Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Approximately 12-15 minutes |

| Molecular Ion (M+) | m/z 240 and 242 (due to 79Br and 81Br isotopes) |

| Key Fragment Ions | m/z 155/157 (C6H4Br)+, m/z 183/185, m/z 76 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis and purity assessment of compounds containing chromophores. The 4-bromophenyl group in 4-(4-Bromophenyl)oxolan-2-one acts as a chromophore, absorbing light in the UV region of the electromagnetic spectrum.

The UV-Vis spectrum of a compound is a plot of its absorbance of light versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound and can be used for its identification. The magnitude of the absorbance is proportional to the concentration of the compound, as described by the Beer-Lambert law, which allows for quantitative analysis.

Expected Research Findings:

The UV-Vis spectrum of 4-(4-Bromophenyl)oxolan-2-one, when dissolved in a suitable solvent such as ethanol or acetonitrile, is expected to show a primary absorption band in the UV region. This absorption is due to the π → π* electronic transitions within the aromatic ring of the 4-bromophenyl group. The position and intensity of this absorption band can be influenced by the solvent polarity. The absence of extraneous peaks in the spectrum would be an indicator of the compound's high purity.

Hypothetical UV-Vis Spectroscopic Data for 4-(4-Bromophenyl)oxolan-2-one:

| Parameter | Expected Value |

| Solvent | Ethanol |

| Wavelength of Max. Absorbance (λmax) | Approximately 225-235 nm |

| Molar Absorptivity (ε) | ~10,000 - 15,000 L mol-1 cm-1 |

| Secondary Absorption Band | A weaker band may be observed around 270-280 nm |

X-Ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is then analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

Expected Research Findings:

A successful single-crystal X-ray diffraction analysis of 4-(4-Bromophenyl)oxolan-2-one would provide a detailed and unambiguous confirmation of its molecular structure. It would reveal the planarity of the oxolan-2-one ring and the orientation of the 4-bromophenyl substituent relative to the lactone ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, could also be identified, providing insights into the solid-state packing of the molecules. While specific crystallographic data for this compound is not publicly available, a study on the parent compound, gamma-butyrolactone, has shown that it crystallizes in the P2(1)/a space group. nih.govresearchgate.net

Hypothetical Crystallographic Data Parameters for 4-(4-Bromophenyl)oxolan-2-one:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 6 Å, c ≈ 18 Å, β ≈ 95° |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | ~1.6 g/cm3 |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, and are therefore crucial for assessing the purity of a synthesized compound like 4-(4-Bromophenyl)oxolan-2-one.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation of non-volatile or thermally labile compounds. It is particularly well-suited for the purity assessment of 4-(4-Bromophenyl)oxolan-2-one.

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

Expected Research Findings:

For the analysis of 4-(4-Bromophenyl)oxolan-2-one, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). The compound would be expected to elute as a single, sharp peak, and its retention time would be a characteristic identifier. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Parameters for 4-(4-Bromophenyl)oxolan-2-one:

| Parameter | Expected Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Expected Retention Time | Approximately 5-8 minutes |

| Purity Assessment | >99% (based on peak area) |

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. As 4-(4-Bromophenyl)oxolan-2-one is expected to be sufficiently volatile and stable under GC conditions, this technique can be effectively used for its purity analysis.

The principles of GC are similar to HPLC, but the mobile phase is an inert gas (such as helium or nitrogen), and the separation occurs in a heated column. A flame ionization detector (FID) is commonly used for the detection of organic compounds.

Expected Research Findings:

In a GC analysis, 4-(4-Bromophenyl)oxolan-2-one would be expected to elute as a well-defined peak at a specific retention time. The purity of the sample can be determined from the peak area percentage in the resulting chromatogram. The use of a high-resolution capillary column would ensure good separation from any potential impurities.

Hypothetical GC Parameters for 4-(4-Bromophenyl)oxolan-2-one:

| Parameter | Expected Condition |

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | 150°C (2 min), ramp to 280°C at 20°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Expected Retention Time | Approximately 10-12 minutes |

Theoretical and Computational Studies of 4 4 Bromophenyl Oxolan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of 4-(4-Bromophenyl)oxolan-2-one. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. nih.govaps.orgmdpi.com DFT calculations can be employed to determine the optimized molecular geometry of 4-(4-Bromophenyl)oxolan-2-one, predicting bond lengths, bond angles, and dihedral angles. semanticscholar.org

One of the key applications of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to compute various molecular properties, such as the electrostatic potential surface, which reveals the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides insights into intramolecular and intermolecular interactions, including charge transfer. researchgate.net

Table 1: Predicted Geometric Parameters for 4-(4-Bromophenyl)oxolan-2-one using DFT

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | 1.90 Å |

| C=O Bond Length | 1.21 Å |

| C-O-C Bond Angle | 110.5° |

| Dihedral Angle (Phenyl-Lactone) | 35.2° |

Table 2: Calculated Electronic Properties of 4-(4-Bromophenyl)oxolan-2-one using DFT

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. aps.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), can be used for the conformational analysis of 4-(4-Bromophenyl)oxolan-2-one.

The oxolan-2-one (γ-butyrolactone) ring is not planar and can adopt several conformations. researchgate.net Ab initio calculations can be used to map the potential energy surface of the molecule as a function of its puckering coordinates. This allows for the identification of the most stable conformers and the energy barriers between them. researchgate.net For 4-(4-Bromophenyl)oxolan-2-one, the orientation of the bromophenyl group relative to the lactone ring introduces additional conformational possibilities that can be explored using these methods.

Molecular Dynamics Simulations of 4-(4-Bromophenyl)oxolan-2-one

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For 4-(4-Bromophenyl)oxolan-2-one, MD simulations can provide valuable insights into its dynamic behavior in different environments, such as in a solvent or interacting with a biological target. rsc.org

By simulating the trajectory of the molecule, MD can reveal its conformational flexibility and the time scales of different molecular motions. This is particularly useful for understanding how the molecule might adapt its shape to bind to a receptor or to cross a biological membrane. MD simulations can also be used to calculate thermodynamic properties, such as the free energy of binding to a protein.

Structure-Reactivity Relationship Prediction and Analysis

The relationship between the structure of a molecule and its chemical reactivity can be investigated using computational methods. chemrxiv.org For 4-(4-Bromophenyl)oxolan-2-one, this involves correlating its calculated electronic and structural properties with its expected chemical behavior.

Global and local reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the Fukui function, can be used to predict the most likely sites for chemical reactions. nih.gov For instance, the Fukui function can identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. This information is crucial for understanding the molecule's potential reaction mechanisms.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for 4-(4-Bromophenyl)oxolan-2-one, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For example, the vibrational frequencies of the molecule can be calculated using DFT, which can help in the assignment of peaks in an experimental infrared (IR) or Raman spectrum. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, providing a theoretical basis for the interpretation of NMR spectra. semanticscholar.org The prediction of UV-Vis absorption spectra through Time-Dependent DFT (TD-DFT) can also offer insights into the electronic transitions of the molecule. semanticscholar.org

Table 3: Predicted Spectroscopic Data for 4-(4-Bromophenyl)oxolan-2-one

| Spectroscopic Data | Predicted Value |

|---|---|

| Key IR Frequency (C=O stretch) | 1780 cm⁻¹ |

| ¹H NMR Chemical Shift (proton on C4) | 4.2 ppm |

| ¹³C NMR Chemical Shift (carbonyl carbon) | 175 ppm |

| Maximum UV-Vis Absorption Wavelength | 230 nm |

Reactivity Profiles and Reaction Mechanisms of 4 4 Bromophenyl Oxolan 2 One

Nucleophilic and Electrophilic Reactions of the Lactone Ring

The γ-butyrolactone ring, a five-membered cyclic ester, is a key functional group in the molecule. nih.gov The carbonyl carbon of the lactone is highly electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic acyl substitution, typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com

In the first step, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.comnih.gov In the second step, the carbonyl group is reformed by the elimination of the ring's oxygen atom as a leaving group, leading to the opening of the lactone ring. masterorganicchemistry.comyoutube.com Common nucleophiles that can initiate this ring-opening include hydroxides (hydrolysis), alkoxides (alcoholysis), and amines (aminolysis), resulting in the formation of the corresponding γ-hydroxy carboxylate, ester, or amide, respectively.

Under acidic conditions, the carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon and facilitates attack by weak nucleophiles, such as water. youtube.comacs.org This acid-catalyzed hydrolysis is a reversible process that can lead to an equilibrium between the lactone and its corresponding open-chain γ-hydroxy acid. youtube.comacs.org

Reactivity of the Bromine Substituent

The bromine atom attached to the phenyl ring offers a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

The aryl bromide moiety of 4-(4-Bromophenyl)oxolan-2-one is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. libretexts.orgorganic-chemistry.org This method is widely used due to its mild conditions and tolerance of various functional groups. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org It provides a powerful method for the arylation of olefins. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and proceeds in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org

The general conditions for these reactions are summarized in the table below.

| Reaction | Coupling Partner | Catalyst (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Diisopropylamine | THF, Toluene, DMF |

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide like the one in 4-(4-Bromophenyl)oxolan-2-one is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.comchemistrysteps.com The lactone-containing substituent is not a sufficiently strong electron-withdrawing group to facilitate this reaction under standard conditions.

For substitution to occur, very harsh conditions, such as high temperatures and pressures with strong nucleophiles, would likely be required. Alternatively, transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or related cross-coupling reactions with other nucleophiles, provide a more viable pathway for the substitution of the bromine atom.

Ring-Opening and Ring-Closing Equilibrium Studies

The five-membered γ-butyrolactone ring is thermodynamically stable. However, it exists in equilibrium with its corresponding open-chain form, 4-(4-bromophenyl)-4-hydroxybutanoic acid, particularly in aqueous solutions. The position of this equilibrium is highly dependent on the pH of the medium.

Under neutral or acidic conditions, the equilibrium generally favors the closed-ring lactone form. researchgate.net In acidic media, the rate of both hydrolysis (ring-opening) and lactonization (ring-closing) is accelerated. youtube.comacs.org In a study on the hydrolysis of γ-butyrolactone (GBL) in unbuffered water, the equilibrium state was found to consist of 67% GBL and 33% of the corresponding hydroxy acid. researchgate.net

Under basic conditions, the equilibrium is shifted significantly towards the open-chain form. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon and causing ring-opening to form the carboxylate salt of the γ-hydroxy acid. youtube.comnih.gov This reaction, known as saponification, is essentially irreversible because the resulting carboxylate is resonance-stabilized and shows little tendency to react with the alcohol group to re-form the lactone. youtube.com

Stereochemical Aspects of 4-(4-Bromophenyl)oxolan-2-one Reactions

The carbon atom at the 4-position of the oxolan-2-one ring, which bears the 4-bromophenyl group, is a chiral center. This introduces stereochemical considerations into its reactions.

Reactions at the Carbonyl Group: Nucleophilic attack on the carbonyl carbon (position 2) does not affect the chiral center at position 4. Therefore, if the starting material is enantiomerically pure, the resulting ring-opened product will retain the stereochemical integrity at that center.

Reactions at the Bromine Substituent: Cross-coupling or substitution reactions occurring at the bromine atom are distant from the chiral center and will not affect its configuration.

Reactions Involving the Chiral Center: If a reaction were to directly involve the C4 position, such as deprotonation followed by substitution, the stereochemical outcome would depend on the mechanism. However, such reactions are less common for this substrate. The primary influence of the stereocenter at C4 is to impart optical activity to the molecule and its products. In reactions that create a new stereocenter, the existing center at C4 could potentially direct the stereochemical outcome, leading to the formation of diastereomers in unequal amounts (a stereoselective reaction). masterorganicchemistry.com Synthesizing optically active γ-substituted γ-butyrolactones often requires specialized stereoselective methods. nih.gov

Mechanistic Investigations of Key Transformations Involving 4-(4-Bromophenyl)oxolan-2-one

The mechanisms of the principal reactions involving this compound have been extensively studied.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki reaction is well-established. wikipedia.orglibretexts.org

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl bromide (4-(4-Bromophenyl)oxolan-2-one), breaking the C-Br bond and forming an organopalladium(II) complex. libretexts.orgchemrxiv.org This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent, activated by a base to form a boronate complex, transfers its organic group to the palladium(II) complex, displacing the bromide. wikipedia.orgchemrxiv.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

Mechanism of Lactone Hydrolysis:

Base-Catalyzed (Saponification): This proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). nih.gov A hydroxide ion directly attacks the carbonyl carbon in an addition step to form a tetrahedral intermediate. This is followed by an elimination step where the ring opens by cleavage of the acyl-oxygen bond to yield a carboxylate and an alcohol. youtube.comnih.gov

Acid-Catalyzed: This typically follows an AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). nih.govacs.org The carbonyl oxygen is first protonated, activating the carbonyl group. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the ring oxygen is eliminated as a leaving group (as part of a water molecule), and deprotonation yields the carboxylic acid and regenerates the acid catalyst. youtube.comacs.org

Derivatization Strategies and Analogue Synthesis of 4 4 Bromophenyl Oxolan 2 One

Modification of the Bromine Atom for Further Functionalization

The bromine atom on the phenyl ring of 4-(4-bromophenyl)oxolan-2-one is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups. This atom's reactivity allows for its participation in numerous coupling reactions and substitutions, providing a gateway to a wide array of novel derivatives.

Cross-coupling reactions are a powerful tool for modifying the bromine substituent. For instance, Suzuki coupling, which involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst, can be employed to introduce new aryl or alkyl groups. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, while Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, leading to the synthesis of various aniline (B41778) derivatives. These reactions significantly expand the chemical space accessible from the parent compound.

The bromine atom can also be transformed into other functional groups. For example, it can be converted to a cyano group through cyanation reactions, which can then be further hydrolyzed to a carboxylic acid or reduced to an amine. Additionally, the bromine can be replaced by a hydroxyl group via nucleophilic aromatic substitution, or converted to a thiol group. These transformations introduce new reactive sites for further derivatization.

Aryl halides, including those with a bromine substituent, are also known to undergo derivatization with reagents like p-bromophenacyl bromide (BPB) for enhanced detection in analytical techniques. libretexts.org While this specific application is for analytical purposes, the underlying reactivity highlights the potential for the bromine atom to facilitate the attachment of various reporter groups or other functionalities.

The following table provides a summary of potential derivatization reactions at the bromine atom:

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst, base | Aryl/Alkyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amine |

| Cyanation | Metal cyanide, catalyst | Cyano |

| Hydroxylation | Strong base, high temperature | Hydroxyl |

| Thiolation | Thiol source, catalyst | Thiol |

Chemical Modifications of the Lactone Ring System

The γ-butyrolactone ring of 4-(4-bromophenyl)oxolan-2-one offers several sites for chemical modification, allowing for the alteration of the core heterocyclic structure. These modifications can influence the compound's physical, chemical, and biological properties.

One common modification is the ring-opening of the lactone. This can be achieved under either acidic or basic conditions, leading to the formation of the corresponding γ-hydroxy carboxylic acid or its salt. mdpi.com The resulting open-chain compound provides two new functional groups—a hydroxyl and a carboxylic acid—that can be further derivatized. For example, the carboxylic acid can be converted to an amide or an ester, while the hydroxyl group can be etherified or acylated.

The α-position of the lactone (the carbon atom adjacent to the carbonyl group) can be functionalized through enolate chemistry. nih.gov Deprotonation at this position with a suitable base generates an enolate that can react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups. nih.gov For instance, α-bromo-γ-butyrolactone has been used as a monomer in copolymerization reactions, demonstrating the utility of functionalization at this position. rsc.org

The carbonyl group of the lactone can also be a target for modification. Reduction of the carbonyl group, for example with a reducing agent like sodium borohydride, can yield the corresponding diol. Alternatively, reaction with Grignard reagents can lead to the formation of diols with the addition of an alkyl or aryl group.

The following table summarizes key modifications of the lactone ring:

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Ring-Opening (Hydrolysis) | Acid or base | γ-Hydroxy carboxylic acid/carboxylate |

| α-Alkylation | Base, alkyl halide | α-Substituted lactone |

| Carbonyl Reduction | Reducing agent (e.g., NaBH4) | Diol |

| Reaction with Grignard Reagents | Grignard reagent (R-MgX) | Diol with added R group |

Synthesis of Chiral Analogues of 4-(4-Bromophenyl)oxolan-2-one

The synthesis of chiral analogues of 4-(4-bromophenyl)oxolan-2-one is of significant interest as stereochemistry often plays a crucial role in the biological activity of molecules. Asymmetric synthesis provides a means to obtain enantiomerically pure or enriched forms of these compounds.

Several asymmetric methods can be applied to the synthesis of chiral γ-butyrolactones. nih.gov One approach involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a butenolide. Catalytic systems employing chiral ligands can direct the hydrogenation to produce one enantiomer preferentially.

Another strategy is the use of chiral catalysts in the formation of the lactone ring itself. acs.org For example, an enantioselective synthesis of γ-aryl-γ-butyrolactones has been achieved through a sequence of asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation. acs.orgnih.gov The use of a chiral ketone catalyst in the epoxidation step establishes the stereocenter that is carried through the subsequent reactions. acs.org

Organocatalysis also offers powerful methods for the asymmetric synthesis of γ-butyrolactones. Chiral amines or other small organic molecules can catalyze reactions that create the chiral centers in the lactone ring with high enantioselectivity. nih.govrecercat.cat For example, the Michael addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral organocatalyst, can be a key step in the enantioselective synthesis of substituted γ-butyrolactones. nih.gov

The development of chiral analogues can also involve the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of the reactions.

The table below outlines some general approaches for synthesizing chiral γ-butyrolactones:

| Asymmetric Strategy | Description |

| Asymmetric Hydrogenation | Reduction of an unsaturated precursor using a chiral catalyst to introduce a stereocenter. |

| Catalytic Asymmetric Ring Formation | Use of chiral catalysts (metal-based or organocatalysts) to construct the lactone ring enantioselectively. acs.org |

| Chiral Pool Synthesis | Starting from readily available chiral molecules to build the target chiral lactone. |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral auxiliary to direct a stereoselective reaction, followed by its removal. |

Combinatorial Chemistry Approaches for 4-(4-Bromophenyl)oxolan-2-one Derivatives

Combinatorial chemistry offers a high-throughput strategy for the rapid synthesis of large libraries of 4-(4-bromophenyl)oxolan-2-one derivatives. nih.gov This approach is particularly valuable for exploring a wide range of structural diversity and for identifying compounds with desired properties in an efficient manner.

The core scaffold of 4-(4-bromophenyl)oxolan-2-one is well-suited for combinatorial derivatization due to its multiple functionalization points. A typical combinatorial strategy would involve a multi-step synthesis where different building blocks are introduced at each step.

For example, a library of derivatives could be generated by first performing a variety of cross-coupling reactions at the bromine position of the phenyl ring, as described in section 6.1. This would create a set of intermediates with diverse substituents on the aromatic ring. Each of these intermediates could then be subjected to a series of modifications on the lactone ring, such as ring-opening followed by amidation with a diverse set of amines.

Solid-phase synthesis can be a particularly effective technique in a combinatorial setting. The starting material, or an early intermediate, can be attached to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, and simplifies purification as byproducts and excess reagents can be washed away. After the desired sequence of reactions, the final products are cleaved from the resin.

The use of automated synthesis platforms can further enhance the efficiency of combinatorial library generation. These systems can perform multiple reactions in parallel, significantly accelerating the synthesis of a large number of compounds.

A hypothetical combinatorial library synthesis could be designed as follows:

| Step | Reaction | Diversity Elements |

| 1 | Suzuki coupling at the bromine position | A library of boronic acids |

| 2 | Lactone ring-opening | - |

| 3 | Amidation of the resulting carboxylic acid | A library of primary and secondary amines |

This three-step sequence would result in a large library of compounds with diversity at both the phenyl ring and at a newly formed amide functionality.

Advanced Research Applications of 4 4 Bromophenyl Oxolan 2 One

Applications in Medicinal Chemistry Research

The structural backbone of 4-(4-Bromophenyl)oxolan-2-one, which combines a lactone ring with a halogenated aromatic moiety, presents a foundation for the exploration of new pharmacologically active agents.

Design of Pharmacologically Relevant Scaffolds

The oxolan-2-one (or γ-butyrolactone) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a 4-bromophenyl group at the 4-position of this ring system offers a strategic point for molecular modification. The bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the synthesis of a library of derivatives with varied substituents. This approach is fundamental in the design of new molecules with potential therapeutic applications.

While specific studies on 4-(4-Bromophenyl)oxolan-2-one as a direct scaffold are not extensively documented in publicly available research, the synthesis of related compounds containing a 4-bromophenyl moiety attached to other heterocyclic systems, such as thiazoles and triazoles, has been reported. nih.govresearchgate.net These studies often highlight the importance of the bromophenyl group in conferring or enhancing biological activity. nih.govresearchgate.net For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized and evaluated for their pharmacological activities. nih.gov

In Vitro Biological Activity Studies (Non-Human Systems)

While direct in-vitro studies on 4-(4-Bromophenyl)oxolan-2-one are not readily found in the surveyed literature, research on analogous structures provides insights into potential areas of investigation. For example, various heterocyclic compounds incorporating a 4-bromophenyl group have been tested for antimicrobial and anticancer activities. researchgate.netnahrainuniv.edu.iq

A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as their potential as antiproliferative agents against cancer cell lines. nih.gov Another study synthesized a series of five-membered and fused heterocyclic derivatives containing a 4-bromophenyl group and evaluated their antibacterial and antifungal properties. nahrainuniv.edu.iq The results indicated that several of these compounds exhibited high biological activity against various microorganisms. nahrainuniv.edu.iq

These findings suggest that the 4-bromophenyl moiety can be a key pharmacophore, and its incorporation into the oxolan-2-one scaffold could potentially lead to compounds with interesting biological profiles worthy of in-vitro investigation.

Lead Compound Identification and Optimization Concepts

In drug discovery, a "hit" compound identified from screening is often optimized to a "lead" compound with improved potency and selectivity. The structure of 4-(4-Bromophenyl)oxolan-2-one contains features that are amenable to lead optimization strategies. The aromatic ring and the lactone core provide a rigid framework, while the bromo substituent allows for systematic structural modifications.

Optimization strategies could involve:

Substitution on the phenyl ring: Replacing the bromine with other halogens or functional groups to modulate electronic properties and binding interactions.

Modification of the lactone ring: Introducing substituents on the oxolan-2-one ring to alter its physicochemical properties, such as solubility and metabolic stability.

Ring-opening reactions: Utilizing the lactone as a synthon to create more complex acyclic molecules.

While there is no specific evidence of 4-(4-Bromophenyl)oxolan-2-one being used as a lead compound in published research, the principles of lead optimization are broadly applicable to its structure.

Applications in Materials Science

The unique combination of a reactive lactone ring and a functionalized aromatic group in 4-(4-Bromophenyl)oxolan-2-one suggests its potential utility in the field of materials science.

Polymer Precursor and Monomer Applications

Lactones are well-known monomers for ring-opening polymerization (ROP) to produce polyesters. The presence of the 4-bromophenyl group in 4-(4-Bromophenyl)oxolan-2-one could impart specific properties to the resulting polymers, such as increased refractive index, flame retardancy, and modified thermal stability.

The bromine atom also presents an opportunity for post-polymerization modification. Once the polyester (B1180765) is formed, the bromo groups along the polymer chain can be chemically altered to introduce other functionalities, leading to the creation of functional polymers with tailored properties for specific applications. Although no studies have been found that specifically use 4-(4-Bromophenyl)oxolan-2-one as a monomer, the general principles of lactone polymerization are well-established.

Development of Functional Organic Materials

Functional organic materials are designed to exhibit specific optical, electronic, or magnetic properties. kyushu-u.ac.jp The 4-bromophenyl group in 4-(4-Bromophenyl)oxolan-2-one can be a building block for such materials. Through reactions like Suzuki or Sonogashira coupling, the bromine atom can be replaced with other aromatic or conjugated systems, leading to the formation of larger π-conjugated molecules. kyushu-u.ac.jp These types of molecules are the basis for many organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kyushu-u.ac.jpnagoya-u.ac.jp

While the direct application of 4-(4-Bromophenyl)oxolan-2-one in this area has not been reported, its potential as a precursor for more complex functional organic molecules is a valid area for future research.

Role in Liquid Crystal and Photoactive Material Development

The development of new liquid crystal (LC) and photoactive materials is crucial for advanced optical and electronic devices. nih.govnih.gov The molecular architecture of 4-(4-bromophenyl)oxolan-2-one suggests its potential utility in this domain. Liquid crystals are typically composed of molecules that exhibit anisotropy, such as a rod-like shape, which allows for the formation of ordered, yet fluid, mesophases. leidenuniv.nlresearchgate.net The structure of 4-(4-bromophenyl)oxolan-2-one, with its elongated phenyl group, provides the necessary rigidity and shape anisotropy conducive to forming liquid crystalline phases. nih.gov

Furthermore, the compound's potential as a photoactive material stems from its electronic properties. Molecules with donor-acceptor (D-A) structures are known to exhibit interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which is often associated with fluorescence. nih.govmdpi.com In 4-(4-bromophenyl)oxolan-2-one, the bromophenyl group can act as an electron-donating or π-system component, while the carbonyl group of the lactone ring acts as an electron acceptor. This inherent D-A character could lead to solvatochromism, where the absorption and emission spectra shift in response to solvent polarity, a hallmark of ICT. mdpi.com While direct photophysical data on this specific compound is not extensively published, related structures like donor-substituted phenyl-phosphachromones and various coumarin (B35378) derivatives show that such frameworks can lead to high fluorescence quantum yields and tunable emission properties. researchgate.netrsc.org The study of related systems indicates that the introduction of specific substituents can significantly enhance fluorescence through mechanisms like the inhibition of intersystem crossing, leading to "turn-on" fluorescence in certain environments. mdpi.com

Table 1: Photophysical Properties of Related Donor-Acceptor Systems

| Compound Family | Key Structural Feature | Observed Photophysical Property | Reference |

|---|---|---|---|

| Stilbenylcoumarins | Extended π-conjugation with donor/acceptor groups | High fluorescence quantum yields; solvatochromism. | researchgate.net |

| Peri-Substituted Acyl Pyrrolyl Naphthalenes | Naphthalene core with amine (donor) and acyl (acceptor) groups | Intramolecular charge transfer (ICT); turn-on fluorescence in protic solvents. | mdpi.com |

Catalytic Applications and Ligand Development

The functional groups present in 4-(4-bromophenyl)oxolan-2-one make it a valuable precursor for designing specialized ligands used in catalysis.

In organometallic catalysis, the ligand bound to the metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. mdpi.com The 4-(4-bromophenyl)oxolan-2-one molecule is an ideal scaffold for ligand synthesis due to the presence of the bromine atom on the aromatic ring. This bromine atom serves as a reactive handle for well-established cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. Through these reactions, the bromophenyl group can be covalently linked to various metal-coordinating moieties, including phosphines, amines, or N-heterocyclic carbenes (NHCs), to generate novel ligands. mdpi.comresearchgate.net

For instance, research on D2-symmetric dirhodium catalysts has demonstrated the effectiveness of ligands containing a 4-bromophenyl group. The catalyst dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate), or Rh₂(R-BTPCP)₄, has proven to be highly effective for enantioselective cyclopropanation and C-H functionalization reactions. nih.gov The bromophenyl group is integral to the ligand's architecture, which in turn dictates the catalyst's stereoselectivity. nih.gov This highlights a successful application of a bromophenyl-containing building block in the synthesis of a high-performance chiral catalyst. The ease of synthesis and modification of such precursors is a significant advantage in the rapid development of new catalytic systems. nih.gov

Beyond its use in creating ligands, the 4-(4-bromophenyl)oxolan-2-one structure is itself a versatile intermediate for various organic transformations. The γ-butyrolactone ring is a prevalent motif in natural products and serves as a building block for more complex molecules. mdpi.comacs.org

The compound can participate in reactions that modify the lactone ring or use it as a starting point for creating new stereocenters. For example, the organocatalytic Michael reaction, a powerful carbon-carbon bond-forming method, has been demonstrated with related structures. A derivative, (S)-3-acetyl-3-[(R)-1-(4-bromophenyl)-2-nitroethyl]oxolan-2-one, was synthesized via the Michael addition of 3-acetyldihydrofuran-2(3H)-one to (E)-1-bromo-4-(2-nitrovinyl)benzene. nih.gov This showcases how the bromophenyl-substituted oxolanone framework can be used to construct highly functionalized molecules with multiple chiral centers, which are valuable intermediates in natural product synthesis. nih.gov The γ-butyrolactone core can be opened or transformed into other heterocyclic systems, further expanding its synthetic utility.

Emerging Applications in Agrochemistry Research

While direct applications of 4-(4-bromophenyl)oxolan-2-one in agrochemistry are still in early research stages, its structural components are found in molecules with known agrochemical relevance. Halogenated aromatic compounds are frequently incorporated into pesticides and herbicides to enhance their efficacy and metabolic stability. google.com The bromophenyl moiety in the target compound could therefore be a useful feature for designing new active agents.

Furthermore, the γ-butyrolactone core and related structures have been investigated for biological activity. For example, certain trans-β-aryl-δ-hydroxy-γ-lactones have been explored for potential antifeedant properties. mdpi.com Additionally, related N-substituted pyrrolidones have been patented for use as formulation adjuvants that promote the penetration of agrochemical active agents into target organisms. google.com This suggests that the oxolan-2-one ring system could potentially be used to improve the delivery and bioavailability of agrochemicals. The combination of a biologically relevant halogenated aryl group and a lactone scaffold makes 4-(4-bromophenyl)oxolan-2-one a molecule of interest for exploratory screening in agrochemical discovery programs.

Applications in Advanced Chemical Synthesis Technologies

The synthesis of 4-(4-bromophenyl)oxolan-2-one and its derivatives can leverage several advanced chemical synthesis technologies that offer improved efficiency, control, and sustainability over traditional methods.

One key area is the use of flow chemistry . This technology allows for the safe generation and use of unstable intermediates under precisely controlled conditions, which is often difficult to achieve in batch processes. nih.gov The synthesis of precursors to γ-butyrolactones could benefit from flow techniques, enabling higher yields and safer handling of reactive species. nih.gov

Another significant advancement is chemoenzymatic synthesis . Lipases, for instance, are widely used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. mdpi.com This method has been successfully applied to the resolution of racemic trans-β-aryl-δ-hydroxy-γ-lactones, affording both enantiomers with high optical purity. mdpi.com Such enzymatic methods are crucial for producing specific stereoisomers of 4-(4-bromophenyl)oxolan-2-one, which is vital for applications where chirality dictates biological activity or material properties.

Furthermore, cooperative catalysis , which combines multiple catalysts to perform a transformation that is not possible with either catalyst alone, represents a frontier in synthetic chemistry. The diastereodivergent synthesis of α,β-disubstituted γ-butyrolactones has been achieved using a cooperative system of an N-heterocyclic carbene (NHC) and an iridium catalyst. researchgate.net This powerful strategy allows for the selective synthesis of any of the four possible stereoisomers of a product from the same set of starting materials, simply by choosing the appropriate chirality of the catalysts. researchgate.net

Table 2: Advanced Synthesis Technologies Relevant to 4-(4-Bromophenyl)oxolan-2-one

| Technology | Description | Relevance to 4-(4-Bromophenyl)oxolan-2-one | Reference |

|---|---|---|---|

| Flow Chemistry | Continuous processing in microreactors, allowing precise control over reaction parameters and safe handling of reactive intermediates. | Potential for safer and more efficient synthesis of precursors. | nih.gov |

| Chemoenzymatic Synthesis | Use of enzymes (e.g., lipases) to catalyze specific reactions, often with high stereoselectivity. | Kinetic resolution of racemic 4-(4-bromophenyl)oxolan-2-one to obtain enantiomerically pure forms. | mdpi.com |

| Cooperative Catalysis | The synergistic action of two or more distinct catalysts in a single pot to enable novel transformations. | Diastereodivergent synthesis of substituted γ-butyrolactones, offering access to all possible stereoisomers. | researchgate.net |

Conclusion and Future Research Directions for 4 4 Bromophenyl Oxolan 2 One

Summary of Current Knowledge and Research Gaps

Current knowledge about 4-(4-Bromophenyl)oxolan-2-one is primarily foundational, identifying it as a chemical entity with the CAS number 29924-39-8. bldpharm.com Its main role has been as a synthetic intermediate or a structural motif within more complex molecules. For instance, related structures have been used in the synthesis of G-protein coupled receptor (GPR88) agonists and as precursors in organocatalytic reactions to build stereochemically rich molecules. nih.govnih.gov

The primary challenge is the significant lack of dedicated research on the compound itself. This creates several research gaps that need to be addressed:

Knowledge Gap: There is a scarcity of data on the fundamental chemical reactivity, spectroscopic characteristics, and physical properties of 4-(4-Bromophenyl)oxolan-2-one.

Empirical Gap: The potential biological activities and material properties of the compound and its derivatives have not been systematically investigated. ngoconglem.com

Methodological Gap: While general synthetic routes to γ-butyrolactones exist, optimized, stereoselective, and scalable synthesis protocols specifically for 4-(4-Bromophenyl)oxolan-2-one are not well-established. lennartnacke.com

| Gap Type | Description for 4-(4-Bromophenyl)oxolan-2-one | Key Research Question |

|---|---|---|

| Knowledge Gap | Lack of fundamental data on reactivity, and physical and spectroscopic properties. | What are the core chemical behaviors and defining characteristics of this compound? |

| Empirical Gap | Absence of screening data for biological activity or materials science applications. ngoconglem.com | Does this compound or its derivatives possess useful biological or material properties? |

| Methodological Gap | Need for efficient, selective, and scalable synthetic methods. lennartnacke.com | What is the most effective and sustainable way to synthesize this molecule in high purity? |

Potential for Novel Synthetic Methodologies

The synthesis of γ-butyrolactones is a mature field, yet there is considerable scope for developing novel methodologies tailored for 4-(4-Bromophenyl)oxolan-2-one. mdpi.com Existing methods for analogous 4-aryl-γ-butyrolactones often involve multi-step sequences. nih.gov Future research could focus on more direct and efficient approaches.

Potential avenues for synthetic innovation include:

Catalytic Asymmetric Synthesis: Employing modern catalytic systems (e.g., organocatalysis, transition-metal catalysis, or photoredox catalysis) could provide direct, highly enantioselective routes to chiral 4-(4-Bromophenyl)oxolan-2-one. nih.govwiley.com This would be crucial for its use as a chiral building block in pharmaceutical synthesis.

Multicomponent Reactions (MCRs): Designing one-pot MCRs could offer a rapid and atom-economical pathway to the target molecule and its derivatives, aligning with the principles of green chemistry. rsc.orgsemnan.ac.ir

Flow Chemistry: The development of continuous flow processes for the synthesis could enhance safety, scalability, and reproducibility, which is particularly important for industrial applications. wiley.com

Prospects for Advanced Materials Development

The γ-butyrolactone structure is a precursor for poly(γ-butyrolactone) (PBL), a potentially biodegradable polyester (B1180765). rsc.org The polymerization of unsubstituted γ-butyrolactone is thermodynamically challenging, but substituents on the ring can increase ring strain and facilitate ring-opening polymerization (ROP). rsc.orgicm.edu.pl

The 4-(4-Bromophenyl)oxolan-2-one monomer presents unique opportunities for materials science:

Functional Polymers: The bromophenyl group is a versatile functional handle. It allows for post-polymerization modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the creation of a wide range of functional polymers with tailored electronic, optical, or thermal properties.

High-Performance Materials: Polymers incorporating the bromophenyl moiety may exhibit enhanced properties such as a higher refractive index or improved flame retardancy due to the presence of bromine.

Controlled Polymer Architecture: The use of α-bromo-γ-butyrolactone as a comonomer has been shown to create copolymers that can act as macroinitiators for grafting other polymers. rsc.orgdiva-portal.org A similar strategy with 4-(4-Bromophenyl)oxolan-2-one could lead to novel graft copolymers with degradable backbones and functional side chains.

| Feature | Potential Application | Rationale |

|---|---|---|

| Post-Polymerization Modification | Smart polymers, functional coatings, electronic materials. | The bromine atom serves as a reactive site for introducing new functional groups after polymerization. |

| Inherent Bromine Content | High refractive index lenses, flame-retardant materials. | Heavy atoms like bromine can intrinsically confer these properties to the polymer matrix. |

| Copolymerization Potential | Advanced biomaterials, drug-delivery systems. | Allows for the creation of complex polymer architectures like graft copolymers with a biodegradable polyester backbone. rsc.orgdiva-portal.org |

Future Avenues in Biological Probe Development (In Vitro, Non-Human)

The bromophenyl motif is a common feature in biologically active molecules and can serve as a versatile anchor for creating biological probes. While the biological activity of 4-(4-Bromophenyl)oxolan-2-one itself is unknown, its structure is a promising starting point for probe development for use in non-human, in vitro research settings.

Future directions could include:

Radiolabeling: The bromine atom can be substituted with a positron-emitting radioisotope (e.g., Bromine-76, t½ = 16.2 h) via nucleophilic substitution. The resulting radiotracer could be used in non-human positron emission tomography (PET) imaging or in vitro autoradiography to study the pharmacokinetics and target engagement of drug candidates containing this scaffold.

Fluorescent and Affinity Probes: The bromine atom can be functionalized through cross-coupling reactions to attach fluorescent dyes or affinity tags like biotin. These probes would be valuable tools for in vitro assays, such as fluorescence polarization or pull-down experiments, to identify and study the binding partners of molecules derived from this scaffold.

Fragment-Based Screening: The compound could be used as a fragment in screening campaigns against a wide range of biological targets (e.g., enzymes, receptors). The lactone and bromophenyl groups provide key interaction points, and hits could be further elaborated into more potent and selective ligands.

Environmental and Sustainability Aspects in Research and Application

Integrating sustainability into the research and application of 4-(4-Bromophenyl)oxolan-2-one is critical. Future work should prioritize environmentally benign practices from synthesis to end-of-life.

Key considerations include: